molecular formula C14H14F3N3O2 B2625736 N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1251562-83-0

N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No. B2625736
CAS RN: 1251562-83-0
M. Wt: 313.28
InChI Key: RPHVSXZBDXLYFC-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It was first developed by Hoffman-La Roche in the 1990s as a protein kinase inhibitor. Since then, Ro 31-8220 has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Potential Application in Tropical Disease Treatment Compounds structurally similar to N-methyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1H-indole-3-carboxamide have been designed and synthesized, with potential applications in treating tropical diseases. The strategic synthesis of these compounds involved creating indolizine core structures as intermediates for efficient derivatization, highlighting their versatility in medicinal chemistry (Zhang et al., 2014).

Imaging Cancer Tyrosine Kinase A derivative of this compound, specifically designed as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized for potential use as a positron emission tomography (PET) tracer in imaging cancer tyrosine kinase. This highlights its potential application in cancer diagnosis and management (Wang et al., 2005).

Investigation in Anticancer Activities this compound derivatives have been studied for their chemical characteristics and potential antitumor activities using various computational methods. These studies include density functional theory (DFT) conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics (MD) simulations, providing insights into the electronic properties and potential biological activities of these compounds (Al-Otaibi et al., 2022).

Evaluation as CB1/CB2 Receptor Agonists Certain carboxamide-type synthetic cannabinoids structurally related to this compound have been synthesized and evaluated for their activity as CB1/CB2 receptor agonists. The study provides valuable information on the pharmacological properties of these compounds, relevant to both therapeutic uses and forensic applications (Doi et al., 2017).

properties

IUPAC Name

N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVSXZBDXLYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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